molecular formula C7H14BrNO B15197247 3-Bromo-4,4-dimethylpentanamide CAS No. 7499-05-0

3-Bromo-4,4-dimethylpentanamide

Cat. No.: B15197247
CAS No.: 7499-05-0
M. Wt: 208.10 g/mol
InChI Key: AWVMEYUARNWQFD-UHFFFAOYSA-N
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Description

3-Bromo-4,4-dimethylpentanamide is a brominated amide derivative characterized by a pentanamide backbone with a bromine atom at the third carbon and two methyl groups at the fourth carbon.

Properties

CAS No.

7499-05-0

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

3-bromo-4,4-dimethylpentanamide

InChI

InChI=1S/C7H14BrNO/c1-7(2,3)5(8)4-6(9)10/h5H,4H2,1-3H3,(H2,9,10)

InChI Key

AWVMEYUARNWQFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4-dimethylpentanamide typically involves the bromination of 4,4-dimethylpentanamide. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds through the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-4,4-dimethylpentanamide may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

    Substitution Reactions: 3-Bromo-4,4-dimethylpentanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to 4,4-dimethylpentanamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of 3-Bromo-4,4-dimethylpentanamide can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: 4,4-Dimethylpentanamide derivatives with various functional groups.

    Reduction: 4,4-Dimethylpentanamide.

    Oxidation: 3-Bromo-4,4-dimethylpentanoic acid.

Scientific Research Applications

3-Bromo-4,4-dimethylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,4-dimethylpentanamide involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, brominated compounds can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-4,4-dimethylpentanamide with structurally related brominated amides and phenolic derivatives, emphasizing molecular features, binding affinities, and biological activities.

Structural Analogues in Antimicrobial Studies

  • Bis(3-bromo-4,5-dihydroxybenzyl) ether and 3-Bromo-4,5-dihydroxybenzaldehyde: These phenolic compounds, derived from algal extracts, exhibit potent antibacterial activity against Pseudomonas aeruginosa by targeting the FabZ enzyme. Their free energy values (−4.59 to −4.54 kcal/mol) and low inhibition constants (Ki = 430–471 µM) indicate strong binding to FabZ, disrupting bacterial lipid biosynthesis . Unlike 3-Bromo-4,4-dimethylpentanamide, these lack an amide group but share brominated aromatic rings, highlighting the role of bromine in enhancing inhibitory effects.
  • 11,14-Eicosadienoic acid, methyl ester: A fatty acid derivative with moderate FabZ binding affinity (−2.50 kcal/mol, Ki = 14.71 mM). Its long hydrocarbon chain contrasts with the compact pentanamide structure of the target compound, suggesting divergent mechanisms of membrane interaction .

Key Comparative Data

Compound Structure Type Key Functional Groups FabZ Binding (ΔG, kcal/mol) Ki Value Biological Role
3-Bromo-4,4-dimethylpentanamide Brominated amide Br, amide, 4,4-dimethyl Not reported Not reported Hypothesized enzyme inhibition
Bis(3-bromo-4,5-dihydroxybenzyl) ether Brominated phenolic ether Br, dihydroxybenzyl, ether −4.59 471.83 µM FabZ inhibitor
3-Bromo-4,5-dihydroxybenzaldehyde Brominated phenolic aldehyde Br, dihydroxybenzaldehyde −4.54 430.74 µM FabZ inhibitor
3-Bromo-N-(4-methylphenyl)propanamide Brominated amide Br, amide, 4-methylphenyl Not reported Not reported Synthetic intermediate

Mechanistic and Functional Insights

  • Role of Bromine : Bromine atoms in all compounds enhance electrophilicity and binding to enzyme active sites, as seen in FabZ inhibition .
  • Aromatic vs. aliphatic chains: Phenolic derivatives exhibit stronger FabZ binding due to π-π stacking with aromatic residues, whereas aliphatic amides may target non-aromatic enzyme regions .

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